molecular formula C9H5F3N2O2 B1361263 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 6866-57-5

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No. B1361263
CAS RN: 6866-57-5
M. Wt: 230.14 g/mol
InChI Key: HYGKNIWVMZCKJL-UHFFFAOYSA-N
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Description

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in pharmaceutical industry for drug discovery . The introduction of a fluorine atom into heterocyclic compounds can significantly increase their biological activity .


Synthesis Analysis

The Schiemann reaction is a common method for the synthesis of fluoroimidazoles . This reaction is widely used in the synthesis of fluorine-containing aromatic compounds .


Molecular Structure Analysis

As the most electronegative element, fluorine polarizes the C−F bond which enhances the bond strength and decreases bond length .


Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

Fluoroalkyl-derivatized imidazolium-based ionic liquids are becoming increasingly important in the material science area. They have relative thermal stability and potential use as green solvents .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

Compounds related to 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds have shown significant activity against various pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The antioxidant activity of these compounds was also noteworthy, indicating potential applications in the field of pharmacology and therapeutics (Bassyouni et al., 2012).

Structural Analysis and Interactions

Studies have been conducted on the structural aspects of related compounds, revealing insights into molecular interactions like hydrogen bonding and π–π interactions. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in material science and molecular engineering (Stibrany & Potenza, 2013).

Anti-Cancer Potential

Research has been done on derivatives of 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid for their anti-cancer properties, particularly against breast cancer. These studies have identified compounds with significant antiproliferative effects, suggesting potential for development into cancer therapeutics (Karthikeyan et al., 2017).

Lipase Inhibition and Antioxidant Activities

Compounds containing the 2-(trifluoromethyl)-1H-benzo[d]imidazole moiety have been synthesized and evaluated for lipase inhibition and antioxidant activities, indicating their potential in the development of treatments for diseases related to lipid metabolism and oxidative stress (Menteşe et al., 2013).

Catalytic Applications in Water Oxidation

Research has shown the application of compounds derived from 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid in catalyzing water oxidation. This highlights their potential use in energy conversion and storage technologies (Lu et al., 2016).

Future Directions

The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . The present methodology gave several advantages such as an eco-friendly method, easy work-up, good selectivity, high yields and quick recovery of catalyst .

properties

IUPAC Name

2-(trifluoromethyl)-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-3-1-2-4(7(15)16)6(5)14-8/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGKNIWVMZCKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349580
Record name 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid

CAS RN

6866-57-5
Record name 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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